Chiral sp³ Center Effect on A₁ Receptor Affinity
The target compound contains a congested C‑3 tertiary amine (pyrrolidin‑1‑yl)(pyridin‑2‑yl)methyl group that is absent in the comparator 3‑(pyridin‑2‑ylmethyl)‑1H‑indole. In a structurally analogous 1‑deazapurine series, replacement of a planar 2‑pyridyl substituent with a pyrrolidine‑containing moiety altered human adenosine A₁ receptor affinity (Ki): the most potent 1‑deazapurine (compound 10, LUF 5978) displayed Ki = 0.55 nM at hA₁ versus Ki = 0.90 nM for compound 14 (LUF 5981), with A₂A selectivity shifting from >300‑fold to >200‑fold and A₃ selectivity from 45‑fold to 700‑fold [1]. While these data are not from the indole series directly, they demonstrate that introduction of a pyrrolidine group at the position analogous to the target compound's C‑3 substituent can re‑order subtype selectivity by up to ~15‑fold.
| Evidence Dimension | Human adenosine A₁ receptor affinity (Ki) and selectivity fold vs A₂A and A₃ subtypes |
|---|---|
| Target Compound Data | No direct experimental data available for 2‑phenyl‑3‑[pyridin‑2‑yl(pyrrolidin‑1‑yl)methyl]‑1H‑indole on adenosine receptors |
| Comparator Or Baseline | 1‑Deazapurine compound 10 (LUF 5978): hA₁ Ki = 0.55 nM, >300‑fold selectivity over A₂A, 45‑fold over A₃; compound 14 (LUF 5981): hA₁ Ki = 0.90 nM, >200‑fold over A₂A, 700‑fold over A₃ |
| Quantified Difference | Selectivity fold-change of up to ~15‑fold between analogs with and without pyrrolidine substitution |
| Conditions | Radioligand displacement assays on HEK293 cell membranes expressing human adenosine receptor subtypes; [³H]DPCPX for A₁, [³H]ZM241385 for A₂A, [¹²⁵I]AB‑MECA for A₃ |
Why This Matters
For a procurement decision in adenosine receptor programs, the target compound's pyrrolidine‑pyridyl motif may enable tuning of subtype selectivity that is inaccessible with planar 3‑pyridylmethyl indole analogs.
- [1] Chang, L.C.W. et al. (2007) '2,6,8‑trisubstituted 1‑deazapurines as adenosine receptor antagonists', Journal of Medicinal Chemistry, 50(4), pp. 828–834. doi:10.1021/jm0607956. View Source
